molecular formula C11H14BrNO3 B8360028 2-bromoethyl-N-(2-ethoxyphenyl)carbamate

2-bromoethyl-N-(2-ethoxyphenyl)carbamate

Cat. No.: B8360028
M. Wt: 288.14 g/mol
InChI Key: CTFUIDHRICZGLN-UHFFFAOYSA-N
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Description

2-Bromoethyl-N-(2-ethoxyphenyl)carbamate is a carbamate derivative characterized by a bromoethyl group (-CH₂CH₂Br) and a 2-ethoxyphenyl substituent. Carbamates are widely studied for their diverse biological activities, including pesticidal, pharmaceutical, and carcinogenic properties, which are heavily influenced by their substituents .

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

2-bromoethyl N-(2-ethoxyphenyl)carbamate

InChI

InChI=1S/C11H14BrNO3/c1-2-15-10-6-4-3-5-9(10)13-11(14)16-8-7-12/h3-6H,2,7-8H2,1H3,(H,13,14)

InChI Key

CTFUIDHRICZGLN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)OCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 2-bromoethyl-N-(2-ethoxyphenyl)carbamate with its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound C₁₁H₁₄BrNO₃ 296.14 g/mol Bromoethyl, 2-ethoxyphenyl Bromine enhances electrophilicity
2-Chloroethyl-N-(4-bromophenyl)carbamate C₉H₉BrClNO₂ 278.53 g/mol Chloroethyl, 4-bromophenyl Chlorine vs. bromine reactivity
Ethyl-N-(2,4-difluorophenyl)carbamate C₉H₉F₂NO₂ 201.17 g/mol Ethyl, 2,4-difluorophenyl Fluorine increases lipophilicity
3-(Ethoxycarbonylamino)propyl-N-phenylcarbamate C₁₃H₁₈N₂O₃ 250.29 g/mol Ethoxycarbonyl, phenyl Ethoxy group impacts solubility

Key Observations :

  • Bromine vs.
  • Ethoxy vs. Halogen Substituents : The 2-ethoxyphenyl group may improve lipid solubility relative to halogenated phenyl groups (e.g., 4-bromophenyl), affecting membrane permeability .
Carcinogenicity and Mutagenicity
  • Ethyl Carbamate (Urethane): Known for inducing hepatic carcinomas and lung adenomas in rodents, with carcinogenic potency influenced by metabolic activation .
  • Vinyl Carbamate: 10–100× more carcinogenic than ethyl carbamate due to its ability to form DNA-reactive epoxides .
  • However, ethoxy groups might reduce metabolic activation compared to ethyl carbamate .
Acetylcholinesterase Interaction

Carbamate insecticides (e.g., phenyl-N-methylcarbamates) inhibit acetylcholinesterase (AChE) through carbamylation. Substituents dictate affinity and detoxication rates :

  • Phenyl vs.

Metabolic Pathways

  • Ethyl Carbamate : Metabolized via cytochrome P450 to vinyl carbamate epoxide, a mutagenic intermediate .
  • Bromoethyl Analogs : Bromine’s electronegativity may slow hydrolysis compared to chloroethyl derivatives, prolonging biological half-life. Ethoxy groups could redirect metabolism toward O-dealkylation rather than epoxidation .

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